molecular formula C13H11N B075041 9-Methylcarbazole CAS No. 1484-12-4

9-Methylcarbazole

Cat. No.: B075041
CAS No.: 1484-12-4
M. Wt: 181.23 g/mol
InChI Key: SDFLTYHTFPTIGX-UHFFFAOYSA-N
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Description

9-Methylcarbazole is a nitrogen-containing polycyclic aromatic hydrocarbon. It is a derivative of carbazole, where a methyl group is attached to the nitrogen atom in the carbazole structure. The molecular formula of this compound is C13H11N, and it has a molecular weight of 181.23 g/mol . This compound is known for its photochemical and thermal stability, making it an important material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Methylcarbazole can be synthesized through several methods. One common method involves the methylation of carbazole using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves the distillation of coal tar, where carbazole is first isolated and then methylated. This process is economically viable due to the availability of carbazole as a by-product in coal tar distillation .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common for this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products:

Scientific Research Applications

Material Science

Polymer Synthesis:
9-Methylcarbazole is utilized in the synthesis of conductive polymers through electrochemical oxidation. Poly(this compound) films exhibit excellent electrical conductivity and stability, making them suitable for applications in organic electronics. Studies have demonstrated that these polymers can be deposited on various substrates, enhancing their utility in flexible electronic devices .

Table: Properties of Poly(this compound)

PropertyValue
ConductivityHigh
Absorption (UV range)Strong
StabilityExcellent
MobilityHigh

Photochemistry

Photoinitiators:
In photochemical reactions, this compound acts as a photoinitiator. It can generate radicals upon UV irradiation, initiating free radical polymerization processes. This property is particularly useful in the production of crosslinked polymer networks, which are essential for coatings and adhesives .

Case Study: Photopolymerization
In a study focusing on the photopolymerization of acrylates using this compound as a photoinitiator, researchers observed that the compound effectively initiated polymerization under UV light, leading to high conversion rates and well-defined polymer structures .

Organic Light Emitting Diodes (OLEDs)

Electron Transport Layer:
Due to its favorable electronic properties, this compound is used as an electron transport material in OLEDs. Its ability to facilitate charge transport while maintaining high luminescence efficiency makes it a valuable component in the fabrication of OLED devices .

Table: Performance Metrics of OLEDs Using this compound

MetricValue
Maximum LuminanceHigh
EfficiencyImproved
StabilityEnhanced

Pharmaceutical Applications

Synthesis of Drug Compounds:
this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to biologically active derivatives. Research has indicated its potential role in developing novel therapeutic agents .

Case Study: Anticancer Agents
Research into the derivatives of this compound has shown promising results in anticancer activity, with several compounds exhibiting significant cytotoxic effects against cancer cell lines .

Environmental Applications

Photocatalysis:
The compound has also been explored for its photocatalytic properties, particularly in environmental remediation processes. It can facilitate the degradation of pollutants under UV light, showcasing its potential for use in wastewater treatment technologies .

Mechanism of Action

The mechanism of action of 9-Methylcarbazole involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, facilitating electron transfer reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

    Carbazole: The parent compound of 9-Methylcarbazole, lacking the methyl group.

    9-Ethylcarbazole: Similar structure with an ethyl group instead of a methyl group.

    3,6-Dibromo-9-methylcarbazole: A halogenated derivative of this compound.

Uniqueness: this compound is unique due to its specific photochemical and thermal stability, which makes it suitable for applications in optoelectronics and materials science. Its methyl group also influences its reactivity and interaction with other molecules, distinguishing it from other carbazole derivatives .

Biological Activity

9-Methylcarbazole is a derivative of carbazole, a compound known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, cytotoxic, and potential therapeutic effects, supported by relevant research findings and data.

This compound (CAS Number: 1484-12-4) is characterized by its white crystalline powder form with a melting point ranging from 87 to 92 °C. Its structure includes a methyl group attached to the nitrogen atom of the carbazole ring, which influences its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of carbazole derivatives, including this compound. Research indicates that carbazole compounds exhibit significant antibacterial and antifungal properties:

  • Bacterial Inhibition : In a study evaluating various carbazole derivatives, it was found that this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these strains were reported to be around 32 µg/mL, indicating moderate efficacy against Gram-positive bacteria but less effectiveness against Gram-negative strains .
  • Fungal Activity : In vitro tests revealed that this compound showed over 60% inhibition of fungal growth in cultures of Candida albicans when tested at concentrations of 64 µg/mL .

Cytotoxic Effects

The cytotoxic properties of this compound have been investigated in various cancer cell lines:

  • Cancer Cell Lines : A study assessed the cytotoxic effects of various carbazole derivatives, including this compound, on six human cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation by interfering with DNA-dependent enzymes such as topoisomerase I/II .
  • Mechanisms of Action : The mechanism underlying the cytotoxicity involves disruption of cell cycle progression. For instance, treatment with derivatives like HYL-6d (related to this compound) resulted in significant cell cycle arrest in the S phase, indicating potential therapeutic applications in cancer treatment .

Case Studies and Research Findings

Several case studies have documented the biological activities associated with this compound:

  • Anticryptosporidial Activity : In a neonatal mouse model, several carbazole derivatives were tested for their efficacy against Cryptosporidium oocysts. Compounds related to this compound showed significant reductions in oocyst output compared to controls, suggesting potential use in treating cryptosporidiosis .
  • Mutagenicity Studies : While carbazole itself has limited genotoxic potential, studies indicate that both this compound and its ethyl counterpart exhibit mutagenic activity in certain bacterial strains (e.g., Salmonella typhimurium TA100). This raises considerations regarding their safety profiles in therapeutic applications .
  • Photochemical Applications : Recent research has explored the use of this compound in photochemical reactions, particularly as a photoinitiator in polymerization processes. Its ability to generate free radicals upon UV irradiation makes it valuable in material science .

Summary Table of Biological Activities

Activity Type Effect Concentration Tested Reference
AntibacterialInhibition of S. aureusMIC = 32 µg/mL
AntifungalInhibition of C. albicans64 µg/mL
CytotoxicInduction of apoptosisVaries by cell line
AnticryptosporidialReduction of oocysts19 mg/kg
MutagenicityActive as mutagenNot specified

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9-methylcarbazole, and how can purity be optimized?

  • Answer : this compound is typically synthesized via alkylation of carbazole using methylating agents under controlled conditions. For example, a modified method involves reacting carbazole with 1,4-dibromobutane in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 45°C for 3 hours, followed by recrystallization from ethanol to achieve ~89.5% yield . Purity optimization requires careful solvent selection (e.g., ethanol for recrystallization) and post-synthesis characterization (GC purity ≥99%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer : Essential techniques include:

  • Elemental analysis : Confirms empirical formula (C13H11N).
  • Spectroscopy : IR for functional groups (e.g., C-N stretching), NMR (<sup>1</sup>H/<sup>13</sup>C) for structural elucidation, and mass spectrometry for molecular ion detection (e.g., m/z 180 base peak) .
  • Thermal analysis : Melting point determination (88–91°C) .

Q. What are the key thermochemical properties of this compound relevant to experimental design?

  • Answer : Critical properties include:

  • Enthalpy of combustion : −6,980 kJ/mol (measured via bomb calorimetry).
  • Vapor pressure : 0.12 Pa at 25°C (determined by gas saturation).
  • Sublimation enthalpy : 98.3 kJ/mol (calculated from vapor pressure vs. temperature data) .
    • These parameters inform storage conditions (e.g., refrigeration to minimize sublimation) and reaction scalability.

Advanced Research Questions

Q. How can this compound act as a photosensitizer in photoinduced electron-transfer (PET) reactions?

  • Answer : In PET-driven deoxygenation, this compound facilitates electron transfer under UV irradiation (450W lamp). For example, it enables the deoxygenation of 2-O-benzoylated aldonolactones to yield 2-deoxy derivatives. Key factors include degassing (to remove O2), solvent polarity, and irradiation time (typically 6–12 hours) .

Q. What toxicological insights exist for this compound in biological systems?

  • Answer : A bioassay in B6C3F1 mice revealed:

  • Urinary excretion : 12% of administered dose within 24 hours.
  • DNA binding : Covalent adduct formation in liver tissue (0.8 adducts/10<sup>6</sup> nucleotides at 50 mg/kg dose).
  • Study design included oral administration, HPLC-MS for metabolite profiling, and <sup>32</sup>P-postlabeling for DNA adduct detection .

Q. How does this compound perform in electropolymerization for functional materials?

  • Answer : Electropolymerization of carbazole derivatives (e.g., copolymerization with EDOT) on electrodes involves cyclic voltammetry in acetonitrile with TBAPF6 as electrolyte. The resulting films exhibit capacitive behavior (e.g., 120 F/g at 10 mV/s) and are characterized by electrochemical impedance spectroscopy (EIS) .

Q. How to resolve contradictions in reported synthetic yields of this compound derivatives?

  • Answer : Discrepancies (e.g., 89.5% vs. lower yields) arise from:

  • Catalyst loading : TBAB concentrations >5 mol% may reduce side reactions.
  • Purification : Recrystallization vs. column chromatography impacts purity and recovery.
  • Reagent ratios : Excess alkylating agents (e.g., 1,4-dibromobutane) improve conversion .

Q. What stability challenges arise when handling this compound under oxidative or thermal conditions?

  • Answer : Stability issues include:

  • Oxidative degradation : Forms carbazole upon prolonged air exposure (monitored via TLC).
  • Thermal decomposition : Above 195°C (at 12 mmHg), leading to charring.
  • Mitigation strategies: Storage under inert gas (N2), use of stabilizers (e.g., BHT), and avoidance of high-temperature reflux .

Properties

IUPAC Name

9-methylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11N/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFLTYHTFPTIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1073945
Record name 9H-Carbazole, 9-methyl-
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Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1484-12-4
Record name N-Methylcarbazole
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Record name 9-Methylcarbazole
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Record name N-METHYLCARBAZOLE
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Synthesis routes and methods I

Procedure details

To a solution of carbazole (1.03 g, 6.16 mmol) in DMC (10 mL), DABCO (0.069 g, 0.62 mmol) is added and the resulting solution is heated to 90-95° C. for 24 h. The reaction is cooled to RT, and diluted with EtOAc (40 mL) and H2O (40 mL). The organic layer is separated and washed in sequence with H2O (50 mL), 10% aqueous citric acid (2×40 mL) and H2O (3×40 mL). The organic layer is dried over anhydrous Na2SO4, filtered and concentrated under vacuum to give 9-methylcarbazole (about 1.08 g, 97%) as a beige solid: 1H NMR (CDCl3) δ8.06 (d, 2H), 7.43 (t, 2H), 7.31 (d, 2H), 7.20 (t, 2H), 3.71 (s, 3H); 13C NMR (CDCl3) δ141.0, 125.7, 122.8, 120.3, 118.9, 108.5, 29.0; MS m/z 181 [M+1]+.
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1.03 g
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0.069 g
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40 mL
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40 mL
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Yield
97%

Synthesis routes and methods II

Procedure details

To a vigourously stirred solution of 10 g of carbazole in 50 ml of acetone, 10 ml methyl sulphate was added, followed by dropwise addition of a solution of 10 g NaOH in 7 ml water. After a few minutes the solution was poured into water. N-methyl carbazole was purified by two ethanol recrystallization, extraction with boiling petroleum ether and another ethanol recrystallization (yield 90% m.p.=88° C.).
Quantity
10 g
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10 g
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7 mL
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Yield
90%

Synthesis routes and methods III

Procedure details

To a solution of carbazole (3.34 g, 20 mmol) in DMF (80 mL) at 0° C. was added NaH (0.72 g, 30 mmol). After heating at 80° C. for 1.5 h, iodomethane (3.4 g, 24 mmol) was added dropwise. The resulting mixture was kept at 80° C. overnight. After cooling down to 0° C., the reaction mixture was carefully quenched with water and extracted with ethyl acetate three times. The combined organic phase was washed with water and brine. Then the organic layer was dried over anhydrous sodium sulfate and the solvent was removed. The residue was purified by silica gel chromatography using petroleum ether and ethyl acetate as eluent (EA:PE=1:5) to afford methylated carbazole 1b (2.78 g) as yellow oil in 77% yield. 1H NMR (400 MHz, CDCl3) δ 8.08 (d, J=8.0 Hz, 2H), 7.46 (t, J=8.0 Hz, 2H), 7.36 (d, J=8.0 Hz, 2H), 7.22 (t, J=8.0 Hz, 2H), 3.79 (s, 3H). 13C NMR (400 MHz, CDCl3) δ 140.9, 125.6, 122.7, 120.2, 118.8, 108.4, 28.9.
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3.34 g
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reactant
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0.72 g
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80 mL
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3.4 g
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Synthesis routes and methods IV

Procedure details

The 9-substituted lower alkyl carbazoles are obtained in almost quantitative yield by the action of a concentrated aqueous solution of sodium or potassium hydroxide upon an acetone solution of carbazole using an appropriate lower alkyl iodide or sulfate. Thus, for example, when an acetone solution of carbazole and methyl sulfate is mixed with an aqueous solution of sodium hydroxide, vigorously shaken and poured into water, an almost quantitative yield of N-methylcarbazole is obtained.
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Synthesis routes and methods V

Procedure details

Perhydro-N-methylcarbazole is catalytically dehydrogenated over a supported Pd or Pt catalyst to provide H2 and N-methylcarbazole (FIG. 6). Sequentially, the N-methyl group is oxidized with air using a copper halide catalyst to yield the N-formyl compound Ill. Because of the very high heat of this oxidative transformation, only an approximately 20% conversion of (II) to (III) should be necessary to provide for the heat of dehydrogenation.
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Perhydro-N-methylcarbazole
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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